molecular formula C6H11Cl B13193055 1-(Chloromethyl)-3-methylcyclobutane

1-(Chloromethyl)-3-methylcyclobutane

Cat. No.: B13193055
M. Wt: 118.60 g/mol
InChI Key: KPPMYBDVIXWIME-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a methyl group

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-methylcyclobutane can be achieved through several routes. One common method involves the chloromethylation of 3-methylcyclobutane. This reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are generally mild, and the process can be carried out at low temperatures to ensure high yields .

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize similar reaction conditions but are optimized for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-(Chloromethyl)-3-methylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 3-methylcyclobutanemethanol.

Scientific Research Applications

1-(Chloromethyl)-3-methylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical structures.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a cyclobutane moiety.

    Material Science: It is utilized in the production of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Industrial Chemistry: The compound is employed in the manufacture of specialty chemicals and agrochemicals, where its unique structure imparts desirable characteristics to the final products.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-methylcyclobutane exerts its effects is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group (chlorine) are both partially bonded to the carbon atom.

In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products such as alcohols or carboxylic acids. The specific molecular targets and pathways involved in these reactions depend on the nature of the oxidizing agent and the reaction conditions.

Comparison with Similar Compounds

1-(Chloromethyl)-3-methylcyclobutane can be compared to other similar compounds, such as:

    1-(Chloromethyl)cyclobutane: Lacks the methyl group on the cyclobutane ring, resulting in different reactivity and applications.

    3-Methylcyclobutanemethanol: The hydroxyl derivative of this compound, which has different chemical properties and uses.

    1-(Bromomethyl)-3-methylcyclobutane: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and reaction conditions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-(chloromethyl)-3-methylcyclobutane

InChI

InChI=1S/C6H11Cl/c1-5-2-6(3-5)4-7/h5-6H,2-4H2,1H3

InChI Key

KPPMYBDVIXWIME-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)CCl

Origin of Product

United States

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